3-bromo-5-(tert-butoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-(tert-butoxy)pyridin-2-amine: is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a tert-butoxy group at the fifth position, and an amino group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(tert-butoxy)pyridin-2-amine typically involves the following steps:
Formation of tert-butoxy group: The tert-butoxy group can be introduced by reacting pyridine with tert-butanol under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Potential use in the synthesis of biologically active molecules.
- Investigated for its role in the development of pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of 3-bromo-5-(tert-butoxy)pyridin-2-amine is largely dependent on its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amino group can act as a nucleophile in various reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
- 2-amino-3-bromo-5-fluoropyridine
- 5-bromo-2-methoxypyridin-3-amine
- tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness:
- The presence of the tert-butoxy group at the fifth position provides unique steric and electronic properties.
- The combination of bromine and amino groups allows for diverse reactivity and potential applications in various fields .
Biological Activity
3-Bromo-5-(tert-butoxy)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H14BrN1O1
- Molecular Weight : 256.14 g/mol
- IUPAC Name : 3-bromo-5-tert-butoxy-pyridin-2-amine
This compound features a bromine atom and a tert-butoxy group attached to a pyridine ring, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine substituent may enhance lipophilicity, facilitating membrane permeability and biological interaction. The tert-butoxy group could also play a role in stabilizing the compound's conformation, enhancing binding affinity to target proteins.
Antimicrobial Activity
Studies have indicated that derivatives of pyridine compounds often exhibit antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related pyridine derivatives have shown effectiveness against various bacterial strains. For instance, compounds containing similar functional groups have demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyridine derivatives found that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest . While direct studies on this compound are lacking, its structural similarity suggests it may possess comparable activities.
Case Study 2: Enzyme Inhibition
Research has shown that certain pyridine derivatives can act as enzyme inhibitors, modulating pathways involved in cancer progression. For example, the inhibition of kinases has been reported in related compounds, which could be relevant for the development of targeted cancer therapies . The potential for this compound to inhibit specific enzymes warrants further investigation.
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Pyridine derivatives | Inhibition of bacterial growth against E. coli and S. aureus |
Anticancer | Similar pyridine derivatives | Induction of apoptosis in MCF-7 and A549 cell lines |
Enzyme Inhibition | Various enzyme inhibitors | Modulation of kinase activity |
Properties
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,3)13-6-4-7(10)8(11)12-5-6/h4-5H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSYSBSUGZCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(N=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.